Bromisoval

Description

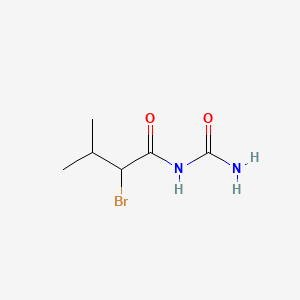

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-carbamoyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCCHHWTTBEZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040656 | |

| Record name | Bromisovalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-67-3 | |

| Record name | Bromovalerylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromisoval [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromisoval | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromisovalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromisoval | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMISOVAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Bromisoval on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, a historical sedative and hypnotic agent, exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. Drawing upon recent electrophysiological evidence, this document details the quantitative effects of this compound on GABA-A receptor function, outlines the experimental protocols for its study, and presents visual representations of its signaling pathway and experimental workflows. The findings indicate that this compound enhances GABAergic neurotransmission by prolonging inhibitory postsynaptic currents, acting at a site distinct from the benzodiazepine binding site. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound, also known as bromovalerylurea, is a monoureide derivative that has been utilized for its sedative and hypnotic properties.[1][2] Its clinical application has waned with the advent of newer drug classes, yet the study of its interaction with GABA-A receptors continues to provide valuable insights into the modulation of this critical receptor system. The bromine atom within its chemical structure is considered a key contributor to its sedative effects.[1] This document synthesizes the current knowledge on the molecular mechanism of this compound, with a focus on its interaction with GABA-A receptors.

The primary mechanism of action of this compound is the potentiation of the effects of GABA, the principal inhibitory neurotransmitter in the brain.[1] By binding to a specific site on the GABA-A receptor complex, this compound increases the receptor's affinity for GABA.[1] This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a subsequent reduction in neuronal excitability.[1] This ultimately manifests as the sedative and hypnotic effects of the drug.

Molecular Mechanism of Action

Recent electrophysiological studies have elucidated the specific effects of this compound on GABA-A receptor function. The key findings indicate that this compound is a positive allosteric modulator of these receptors.

Potentiation of GABA-Induced Currents

The primary effect of this compound is the enhancement of GABA-A receptor-mediated inhibitory neurotransmission. Whole-cell patch-clamp recordings from pyramidal neurons in rat cortical slices have demonstrated that this compound dose-dependently prolongs the decay of spontaneous inhibitory postsynaptic currents (IPSCs).[2] This prolongation of the IPSC decay time signifies that the GABA-A receptor channels remain open for a longer duration in the presence of this compound, thereby increasing the total charge transfer and strengthening the inhibitory signal.

Distinction from Benzodiazepines

A critical aspect of this compound's mechanism is its distinction from that of benzodiazepines, another major class of GABA-A receptor modulators. The potentiation of IPSCs by this compound is not attenuated by flumazenil, a classical benzodiazepine receptor antagonist.[2] This finding strongly suggests that this compound binds to a site on the GABA-A receptor that is different from the benzodiazepine binding site.

Quantitative Data

The following table summarizes the quantitative data from electrophysiological studies on the effect of this compound on GABA-A receptor-mediated currents.

| Parameter | Value | Cell Type | Reference |

| Effect on IPSC Decay | Dose-dependent prolongation | Pyramidal neurons (rat cortical slices) | [2] |

| Flumazenil Sensitivity | No attenuation of effect | Pyramidal neurons (rat cortical slices) | [2] |

Note: Specific EC50 values and detailed kinetic parameters are not yet publicly available in the cited literature.

Experimental Protocols

The following section details the key experimental methodology used to characterize the effects of this compound on GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs) in neurons.

Methodology:

-

Slice Preparation:

-

Wistar rats (postnatal day 15-20) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold cutting solution (specific composition to be detailed in the full publication).

-

Coronal slices (300 µm thick) of the cerebral cortex are prepared using a vibratome.

-

Slices are allowed to recover in an incubation chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with aCSF at room temperature.

-

Pyramidal neurons in the cortex are visualized using an upright microscope with infrared differential interference contrast optics.

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): CsCl, 140; MgCl2, 2; EGTA, 10; HEPES, 10; ATP-Mg, 2; and GTP-Na, 0.2 (pH adjusted to 7.3 with CsOH).

-

Neurons are voltage-clamped at -70 mV.

-

sIPSCs are pharmacologically isolated by the application of antagonists for ionotropic glutamate receptors (e.g., CNQX and APV).

-

-

Drug Application:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in aCSF.

-

The this compound-containing aCSF is bath-applied to the brain slice.

-

In experiments testing for benzodiazepine site interaction, the benzodiazepine antagonist flumazenil is co-applied with this compound.

-

-

Data Analysis:

-

sIPSCs are detected and analyzed using appropriate software (e.g., Clampfit, pCLAMP).

-

The amplitude, frequency, and decay time constant of sIPSCs are measured before and after the application of this compound.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Experimental Workflow

Caption: Experimental workflow for whole-cell patch-clamp studies of this compound.

Conclusion

This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission through the prolongation of IPSCs. Its mechanism of action is distinct from that of benzodiazepines, as its effects are not antagonized by flumazenil. This technical guide provides a foundational understanding of this compound's interaction with GABA-A receptors, supported by available quantitative data and detailed experimental protocols. Further research to elucidate the precise binding site of this compound and to quantify its effects on various GABA-A receptor subunit combinations will be crucial for a more complete understanding of its pharmacological profile and for informing the development of novel, targeted therapeutics for disorders of neuronal excitability.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bromisoval

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Bromisoval, a sedative and hypnotic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, also known as bromovalerylurea, is a bromoureide compound first synthesized in 1907.[1] Its chemical structure is characterized by a ureide functional group attached to a 2-bromo-3-methylbutanoyl moiety.[2] The presence of a bromine atom is crucial to its pharmacological activity.[3]

Below is a summary of the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (2-bromo-3-methylbutanoyl)urea[4] |

| Alternate IUPAC Name | (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide[1] |

| CAS Number | 496-67-3[1][5] |

| Chemical Formula | C₆H₁₁BrN₂O₂[4][5] |

| Molecular Weight | 223.07 g/mol [4][5] |

| SMILES Notation | CC(C)C(Br)C(=O)NC(N)=O[1][4] |

| InChI Key | CMCCHHWTTBEZNM-UHFFFAOYSA-N[5] |

A table summarizing the physicochemical properties of this compound is provided below:

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| logP | 1.057[1] |

| pKa (Acidity) | 10.536[1] |

| pKb (Basicity) | 3.461[1] |

| Solubility | Soluble in organic solvents, less soluble in water[3] |

Synthesis of this compound

The primary synthesis route for this compound involves a multi-step process starting from isovaleric acid.[1][6] The key transformations include a Hell-Volhard-Zelinsky bromination followed by condensation with urea.[1][6] A patented method outlines a process designed for high yield and purity.[7]

The overall synthesis can be visualized as a two-stage process:

-

Formation of α-Bromoisovaleryl Bromide: Isovaleric acid is first converted to its α-bromo derivative, which is then transformed into the corresponding acyl bromide.

-

Condensation with Urea: The resulting α-bromoisovaleryl bromide is reacted with urea to form the final product, this compound.

Caption: Synthesis pathway of this compound from Isovaleric Acid.

Experimental Protocols

The following experimental protocols are based on a patented synthesis method which reports high product yield and purity.[7]

Step 1: Synthesis of α-Bromoisovaleric Acid

-

Objective: To introduce a bromine atom at the alpha position of isovaleric acid.

-

Methodology: This step employs the Hell-Volhard-Zelinsky reaction.[1][6]

Step 2: Formation of α-Bromoisopentanoyl Bromide

-

Objective: To convert the carboxylic acid group of α-bromoisovaleric acid into a more reactive acyl bromide.

-

Methodology:

-

The α-bromoisovaleric acid from the previous step is treated with additional phosphorus tribromide and bromine.[7]

-

The reaction is driven to completion, and the resulting α-bromoisopentanoyl bromide is purified by distillation under reduced pressure.[7]

-

The fraction collected at 85-95 °C under a pressure of 20-30 mmHg corresponds to the desired product.[7]

-

Step 3: Condensation with Urea to form this compound

-

Objective: To form the ureide by reacting the acyl bromide with urea.

-

Methodology:

-

The purified α-bromoisopentanoyl bromide is condensed with urea.[7] This reaction forms the N-acylurea structure of this compound.

-

The resulting crude this compound is then subjected to purification.

-

Step 4: Purification of this compound

-

Objective: To obtain high-purity this compound.

-

Methodology:

-

The crude this compound is recrystallized from ethanol.[7]

-

Activated carbon is used to decolorize the solution.[7]

-

The optimal ratio for recrystallization is given as crude this compound:ethanol:activated carbon = 1 : 2.5 : 0.01.[7]

-

After cooling and crystallization, the purified product is filtered, washed with cold ethanol, and dried.[7]

-

This purification process yields a final product with a purity that meets pharmaceutical standards. The reported yield for the condensation and purification steps is over 76%.[7]

-

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The synthesis process includes specific parameters that are crucial for achieving high yield and purity.

| Parameter | Value | Stage |

| Distillation Temperature | 85-95 °C | α-Bromoisopentanoyl Bromide Purification |

| Distillation Pressure | 20-30 mmHg | α-Bromoisopentanoyl Bromide Purification |

| Recrystallization Solvent | Ethanol | This compound Purification |

| Decolorizing Agent | Activated Carbon | This compound Purification |

| Yield (Steps 3 & 4) | > 76% | Condensation and Purification |

This guide provides a detailed overview of the chemical properties and synthesis of this compound, intended to support further research and development in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Bromovalerylurea | C6H11BrN2O2 | CID 2447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 496-67-3: this compound | CymitQuimica [cymitquimica.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medkoo.com [medkoo.com]

- 6. File:this compound synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 7. CN102276504A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Bromisoval: Historical Development and Therapeutic Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, a bromoureide derivative first synthesized in the early 20th century, is a sedative and hypnotic agent with a mechanism of action centered on the potentiation of the GABAergic system. Historically used for insomnia and anxiety, its application in modern medicine has been largely superseded by compounds with more favorable safety profiles, primarily due to risks of dependence and bromine toxicity (bromism) associated with chronic use. This document provides a comprehensive technical overview of this compound, detailing its historical development, chemical synthesis, pharmacokinetics, and pharmacodynamics. It includes a thorough examination of its mechanism of action, including recent findings on its anti-inflammatory properties via the Nrf2 signaling pathway. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a resource for researchers in pharmacology and drug development.

Historical Development

This compound, also known as bromovalerylurea, was discovered by the German company Knoll in 1907 and subsequently patented in 1909.[1] It belongs to the bromoureide class of drugs, which were developed as non-barbiturate sedatives and hypnotics.[2] For much of the mid-20th century, this compound was utilized for its tranquilizing and sleep-inducing properties in the treatment of insomnia and anxiety.[3] However, with the advent of newer drug classes, particularly benzodiazepines, the therapeutic use of this compound has significantly declined in most parts of the world.[2] Its potential for causing dependence and the risk of chronic bromine toxicity have led to a re-evaluation of its risk-benefit profile, with the World Health Organization's Expert Committee on Drug Dependence rating its therapeutic usefulness as low and the likelihood of abuse as moderate.[2] Despite this, this compound is still available over-the-counter in some Asian countries, often in combination formulations with nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Chemistry and Synthesis

This compound is chemically designated as (2-bromo-3-methylbutyryl)urea.[2][4] It is a derivative of isovalerylurea and contains a chiral carbon, allowing for two stereoisomers.[2][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 496-67-3 | [1] |

| Molecular Formula | C6H11BrN2O2 | [1] |

| Molar Mass | 223.070 g·mol−1 | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Acidity (pKa) | 10.536 | [1] |

| Basicity (pKb) | 3.461 | [1] |

| Log P | 1.057 | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from isovaleric acid. The key steps involve bromination followed by condensation with urea.[1][5][6]

-

Bromination (Hell-Volhard-Zelinsky Reaction) : Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide (PBr3), to yield α-bromoisovaleryl bromide.[5][6]

-

Condensation : The resulting α-bromoisovaleryl bromide is then condensed with urea to form crude this compound.[5][6]

-

Refining : The crude product is purified, typically via recrystallization with ethanol, to yield the final this compound product.[5]

Pharmacology

Mechanism of Action (Pharmacodynamics)

This compound's primary pharmacological effect is central nervous system (CNS) depression, which is mechanistically similar to that of barbiturates.[7][8]

GABAergic System Modulation: The principal mechanism involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory system in the CNS.[3][4][9] this compound binds to a specific site on the GABA-A receptor complex, which increases the receptor's affinity for GABA.[9] This enhanced binding potentiates the GABA-mediated opening of chloride (Cl-) ion channels, leading to an increased influx of Cl- into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less excitable and less likely to fire an action potential, producing sedative, hypnotic, and anxiolytic effects.[9] While its primary action is on the GABAergic system, minor influences on serotonergic and cholinergic systems have also been suggested.[9]

Anti-Inflammatory and Anti-Oxidative Effects: Recent research has uncovered a secondary mechanism for this compound involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] this compound has been shown to specifically activate the Keap1-Nrf2 stress response pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.[10] This activation occurs without inducing other stress pathways like NF-κB or the endoplasmic reticulum stress response.[10] In microglial cell cultures, this compound suppresses the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines.[11]

Pharmacokinetics

| Parameter | Description | Reference |

| Administration | Oral | [3][4] |

| Absorption | Readily absorbed from the gastrointestinal tract. | [12] |

| Distribution | Distributed throughout the body, including crossing the blood-brain barrier to exert effects on the CNS. | [12] |

| Metabolism | Primarily metabolized in the liver via oxidation and conjugation. | [2][12] |

| Elimination | Metabolites are primarily excreted via the kidneys in urine. It is also excreted in bile as glutathione conjugates. | [2][12] |

| Half-life | Generally considered short, but accumulation can occur with repeated or chronic use, leading to toxicity. | [9][12] |

Therapeutic Use and Dosage

This compound was historically prescribed for its sedative and hypnotic properties to manage conditions like anxiety and insomnia.[2][3]

| Indication | Typical Adult Dosage | Onset of Action | Reference |

| Insomnia | 200 mg - 1000 mg at night | 30 - 60 minutes | [3][8][13] |

| Anxiety | Adjusted based on symptom severity and patient response | ~30 - 60 minutes | [3] |

Note: Dosage information varies across sources and reflects historical prescribing practices. Its use is generally not recommended in modern clinical practice due to safety concerns.[2]

Safety, Toxicity, and Drug Interactions

The safety profile of this compound is a significant concern and the primary reason for its diminished use.

Adverse Effects

| Category | Effects | Reference |

| Common CNS Effects | Drowsiness, sedation, dizziness, ataxia, slurred speech, confusion, memory defects. | [7][14][15] |

| Psychological | Paradoxical excitement, irritability, mood swings, depression. | [7][14][15] |

| Gastrointestinal | Nausea, vomiting, stomach discomfort. | [14] |

| Severe Reactions | Respiratory depression, dependence with prolonged use, withdrawal symptoms upon cessation (e.g., tremors, seizures). | [3][7][14] |

| Hypersensitivity | Skin reactions, rash, itching. | [7][14] |

Toxicity

-

Bromism : Chronic use leads to the accumulation of bromide ions in the body, causing a toxic syndrome known as bromism. Symptoms can be neurological (headache, irritability, confusion, delirium, psychosis), dermatological (acneiform or nodular skin rashes), and gastrointestinal.[1][9][16]

-

Overdose : Acute overdose can lead to profound CNS and respiratory depression, nystagmus, miosis, and ataxia.[7][15] Fatal poisonings have been reported.[2][17]

-

Hepatotoxicity : Long-term use may be associated with liver damage.[14]

Contraindications and Cautions

-

Absolute Contraindications : Known hypersensitivity, severe respiratory insufficiency (e.g., COPD, sleep apnea), severe hepatic impairment, history of substance abuse, and porphyria.[3][8][12][15]

-

Use in Pregnancy/Lactation : Not recommended due to potential risks to the fetus or infant, including neonatal intoxication and congenital malformations.[3][8][12][15]

-

Cautions : Use with caution in elderly or debilitated patients, and in individuals with depression or renal insufficiency.[8][15] May impair the ability to operate machinery.[8]

Drug Interactions

| Interacting Agent Class | Potential Effect | Reference |

| CNS Depressants (Alcohol, Benzodiazepines, Opioids, Barbiturates) | Additive sedative and respiratory depressant effects, increasing risk of overdose. | [3][9][18] |

| MAOIs | May prolong the CNS depressant effects of this compound. | [8][13] |

| Hepatic Enzyme Inducers (e.g., Rifampin, Phenytoin) | May accelerate this compound metabolism, reducing its efficacy. | [3] |

| Hepatic Enzyme Inhibitors (e.g., Cimetidine) | May slow this compound metabolism, increasing its plasma levels and risk of toxicity. | [3] |

Experimental Protocols

Protocol: In Vitro Assessment of Anti-Inflammatory Activity

This protocol describes a method to assess the effect of this compound on nitric oxide (NO) production in a lipopolysaccharide (LPS)-stimulated murine microglial cell line.[11]

Methodology:

-

Cell Culture : BV2 cells are cultured in appropriate media and conditions.

-

Treatment : Cells are incubated for 24 hours in media containing 1 µg/ml LPS to induce an inflammatory response. Experimental groups are co-incubated with varying concentrations of this compound (e.g., 1-100 µg/mL). A control group with LPS alone is included.[11]

-

Sample Collection : After incubation, the conditioning media (supernatant) is collected for NO determination.

-

NO Quantification : The concentration of nitrite, a stable product of NO, in the media is measured using a colorimetric method such as the Griess assay.

-

Normalization : The cells remaining in the plate are lysed with RIPA buffer, and the total protein content is determined using a BCA protein assay. The measured NO levels are then normalized to the total protein content to account for any differences in cell number.[11]

Protocol: Luciferase Reporter Assay for Stress Pathway Activation

This protocol outlines a method to investigate the specificity of this compound's effect on cellular stress response pathways using a reporter gene assay.[10]

Methodology:

-

Cell Line and Transfection : A suitable cell line, such as human hepatoblastoma HepG2 cells, is used. Cells are transfected with luciferase reporter constructs. Each construct contains a specific response element upstream of the luciferase gene.

-

Keap1-Nrf2 Pathway : Antioxidant Response Element (ARE).

-

NF-κB Pathway : Nuclear Factor-κB Response Element (NRE).

-

ER Stress Pathway : Endoplasmic Reticulum Response Element (ERSE).

-

Heat Shock Pathway : Heat Shock Response Element (HSE).[10]

-

-

Treatment : Transfected cells are treated with this compound over a range of concentrations (e.g., 6.25 µg/ml to 100 µg/ml).[10]

-

Measurement : Luciferase activity is measured over time using a luminometer. An increase in luminescence indicates the activation of the transcriptional pathway corresponding to the specific response element in the construct.

-

Analysis : The activity of the ARE reporter is compared to that of the NRE, ERSE, and HSE reporters to determine the specificity of this compound's action on the Keap1-Nrf2 pathway. A secondary reporter can be co-transfected to normalize for cell viability.[10]

Conclusion

This compound represents an early-generation hypnotic and sedative whose history illustrates the evolution of pharmacotherapy for anxiety and sleep disorders. While its primary mechanism as a positive allosteric modulator of the GABA-A receptor is well-understood, recent discoveries of its anti-inflammatory actions through the Nrf2 pathway suggest a more complex pharmacological profile. However, its therapeutic utility is severely limited by a narrow therapeutic index and significant safety concerns, including dependence, withdrawal, and the potential for fatal bromide poisoning. For the drug development professional, this compound serves as an important case study on the evolution of safety standards and the ongoing search for targeted, safer CNS-acting agents. The detailed protocols and pathway analyses provided herein offer a technical foundation for further research into bromoureides or the signaling pathways they modulate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. CAS 496-67-3: this compound | CymitQuimica [cymitquimica.com]

- 5. CN102276504A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. File:this compound synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 7. mims.com [mims.com]

- 8. mims.com [mims.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. This compound | Dosing & Uses | medtigo [medtigo.com]

- 13. mims.com [mims.com]

- 14. What are the side effects of this compound? [synapse.patsnap.com]

- 15. This compound Side effects, Contraindications [ndrugs.com]

- 16. This compound [chemeurope.com]

- 17. [Fatal poisonings with carbromal and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

Bromisoval's Role as a Central Nervous System Depressant: A Technical Guide

Abstract: This technical guide provides an in-depth examination of Bromisoval (bromovalerylurea), a historical sedative-hypnotic agent, and its role as a central nervous system (CNS) depressant. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current and historical research on this compound's primary mechanism of action, supported by evidence from key preclinical experiments. It details the methodologies for these experiments, presents available data in structured formats, and visualizes the core signaling pathway and experimental workflows. While this compound has largely been superseded by newer agents, its distinct modulatory action on the GABA-A receptor offers continued relevance for the study of CNS depressants and receptor pharmacology.

Introduction

This compound, also known as bromovalerylurea, is a bromoureide derivative first introduced in the early 20th century for its sedative and hypnotic properties.[1] As a non-barbiturate CNS depressant, it was primarily used for the treatment of insomnia and anxiety.[1] Although its clinical use has declined due to the development of agents with more favorable safety profiles, such as benzodiazepines, the study of this compound remains pertinent. Its mechanism, which involves the potentiation of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA), provides a valuable model for understanding CNS depression and the pharmacology of the GABA-A receptor complex.[1][2] This guide consolidates the available scientific literature to provide a technical overview of its core CNS activity.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism through which this compound exerts its sedative and hypnotic effects is the positive allosteric modulation of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability in the CNS.[1]

This compound binds to a specific, yet distinct, site on the GABA-A receptor complex, separate from the GABA binding site itself.[1] This allosteric binding increases the receptor's affinity for GABA, thereby enhancing the inhibitory effect of the endogenous neurotransmitter.[1] The resulting potentiation of GABAergic neurotransmission dampens CNS activity, leading to sedation, anxiolysis (reduction of anxiety), and hypnosis (induction of sleep).[1] Notably, studies have indicated that this modulation is not antagonized by flumazenil, a classic benzodiazepine receptor antagonist, suggesting that this compound's binding site or mechanism of action differs from that of benzodiazepines. While its primary action is on the GABAergic system, some literature suggests potential minor influences on serotonergic and cholinergic systems, though these are not well-characterized.[1]

Experimental Evidence and Protocols

The CNS depressant effects of this compound have been substantiated through key preclinical studies, primarily involving in vivo electroencephalography (EEG) in rodents and in vitro electrophysiology.

In Vivo Sedative-Hypnotic Effects (EEG Studies)

Recent studies have utilized EEG recordings in rats to quantify the hypnotic effects of this compound (referred to in the study as Bromovalerylurea or BU). These experiments demonstrate a clear dose-dependent impact on sleep architecture.[3]

Table 1: Summary of this compound's Effects on Sleep Architecture in Wistar Rats

| Dose (mg/kg) | Effect on Non-REM (NREM) Sleep | Effect on REM Sleep | Hypnotic Activity |

| 50 | No significant effect | No significant effect | Ineffective |

| >125 | Significantly increased duration | Dose-dependently decreased duration | Effective |

| Source: Data derived from Yamada et al. (2023).[3] |

This protocol outlines a standard procedure for assessing the effects of a hypnotic agent like this compound on sleep architecture in rats.

-

Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g) are used. Animals are housed individually under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Implantation: Under general anesthesia (e.g., ketamine/xylazine or isoflurane), rats are chronically implanted with electrodes for EEG and electromyography (EMG) recording.

-

EEG Electrodes: Stainless-steel screw electrodes are placed through the skull over cortical areas (e.g., frontal and parietal cortex).

-

EMG Electrodes: Teflon-coated steel wires are inserted into the nuchal (neck) muscles to record muscle tone.

-

All electrodes are connected to a headmount assembly, which is secured to the skull with dental cement.

-

-

Recovery and Habituation: Animals are allowed a recovery period of at least one week. Following recovery, they are habituated to the recording chamber and tethered recording cable for several days.

-

Drug Administration & Recording:

-

A baseline 24-hour EEG/EMG recording is performed to establish normal sleep-wake patterns.

-

On the test day, this compound (or vehicle control) is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at the beginning of the light (inactive) phase.

-

Continuous EEG/EMG recordings are captured for the subsequent 24 hours.

-

-

Data Analysis:

-

Recordings are manually or automatically scored in epochs (e.g., 4-30 seconds) into distinct vigilance states: Wake, NREM sleep, and REM sleep, based on EEG waveforms and EMG activity.

-

Quantitative analysis is performed to determine the total duration spent in each state, the latency to sleep onset, and the number and duration of sleep/wake episodes.

-

Spectral analysis (e.g., Fast Fourier Transform) is used to calculate the power density of different EEG frequency bands (e.g., delta, theta, sigma) within each state.

-

In Vitro GABAergic Potentiation (Electrophysiology)

Whole-cell patch-clamp recordings from neurons in brain slices provide direct evidence of this compound's effect on GABA-A receptor function. Studies show that this compound dose-dependently prolongs the duration of spontaneous inhibitory postsynaptic currents (IPSCs), which are mediated by GABA-A receptors.[3] This prolongation reflects an enhanced GABAergic effect at the synaptic level.

Table 2: Summary of this compound's Effects on GABA-A Receptor-Mediated Currents

| Parameter | Observation | Mechanism |

| Spontaneous IPSC Duration | Dose-dependently prolonged | Enhancement of GABA-A receptor-mediated Cl⁻ flux |

| Source: Data derived from Yamada et al. (2023).[3] |

This protocol describes a generalized method for recording spontaneous IPSCs from cortical neurons to assess the effects of a GABA-A modulator.

-

Brain Slice Preparation:

-

An adult rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

A block of tissue containing the region of interest (e.g., cerebral cortex) is prepared.

-

Coronal or sagittal slices (e.g., 300-400 µm thick) are cut using a vibratome in the ice-cold aCSF.

-

Slices are transferred to a holding chamber with oxygenated aCSF at room temperature and allowed to recover for at least 1 hour.

-

-

Recording:

-

A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

-

Pyramidal neurons in the cortical layers are visualized using differential interference contrast (DIC) optics.

-

A glass micropipette (3-7 MΩ resistance) is filled with an internal solution containing a high chloride concentration to allow for the measurement of inward GABAergic currents.

-

The micropipette is advanced to the membrane of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ).

-

The cell membrane under the pipette is ruptured with further suction, establishing the "whole-cell" configuration.

-

-

Data Acquisition & Analysis:

-

The neuron is voltage-clamped at a holding potential of -70 mV.

-

To isolate GABA-A receptor-mediated IPSCs, antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) are added to the aCSF.

-

A baseline of spontaneous IPSC activity is recorded.

-

This compound is bath-applied at various concentrations, and recordings are continued.

-

Analysis software is used to detect and measure the properties of individual IPSC events, including amplitude, frequency, and decay time constant. The prolongation of the decay time is the primary indicator of GABAergic potentiation by agents like this compound.

-

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Detailed human pharmacokinetic data for this compound is sparse in modern literature. However, historical and observational data indicate it has a relatively long elimination half-life.[1] This property can lead to drug accumulation in the body with repeated use, increasing the risk of adverse effects and toxicity.[1][4] The drug is metabolized primarily in the liver, and its metabolites are excreted via the kidneys.[2]

Table 3: Qualitative Pharmacokinetic Parameters for this compound

| Parameter | Description |

| Absorption | Absorbed through the gastrointestinal tract following oral administration. |

| Distribution | Distributed throughout the body, including the CNS where it exerts its effects. |

| Metabolism | Primarily hepatic, involving oxidation and conjugation reactions. |

| Excretion | Metabolites are primarily excreted renally in the urine. |

| Half-life (t½) | Described as "relatively long," leading to a risk of accumulation.[1] |

| Note: Specific quantitative values (e.g., hours, L/kg) are not readily available in recent literature. |

Toxicology and Adverse Effects

The CNS depressant effects of this compound can lead to adverse effects such as drowsiness, confusion, ataxia, and impaired motor coordination.[1] A significant toxicological concern specific to bromoureides is bromism , a state of chronic bromide intoxication that can occur with prolonged use. During metabolism, the bromine atom is cleaved from the parent molecule, and the resulting bromide ion has a very long half-life, allowing it to accumulate. Symptoms of bromism are varied and can include neurological and psychiatric manifestations such as memory loss, confusion, irritability, hallucinations, and delirium, as well as dermatological and gastrointestinal disturbances.[1] Due to its mechanism, this compound has additive CNS depressant effects when co-administered with other depressants like alcohol, barbiturates, and benzodiazepines.[1]

Conclusion

This compound serves as a classic example of a CNS depressant acting via positive allosteric modulation of the GABA-A receptor. Preclinical evidence from in vivo EEG and in vitro electrophysiology studies confirms its ability to enhance GABAergic inhibition, leading to its characteristic sedative-hypnotic effects. While its long half-life and the associated risk of bromism have rendered it obsolete for clinical use, the principles of its mechanism of action remain fundamentally important for neuropharmacology research. The detailed experimental protocols provided herein offer a framework for the continued investigation of GABA-A receptor modulators and the broader study of CNS depressant pharmacology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | Dosing & Uses | medtigo [medtigo.com]

- 3. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Debromination of Bromisoval

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, a sedative-hypnotic of the bromoureide class, undergoes extensive metabolism primarily characterized by reductive debromination and conjugation reactions. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, with a focus on the enzymatic systems responsible for its debromination. Key metabolic processes include cytochrome P450-mediated debromination in the liver, a non-enzymatic debromination pathway in erythrocytes, and glutathione conjugation. Understanding these pathways is critical for assessing the drug's pharmacokinetics, pharmacodynamics, and potential for toxicity, such as bromism, which can result from the accumulation of bromide ions. This document details the experimental methodologies used to elucidate these pathways, presents quantitative data from various studies in structured tables, and utilizes visualizations to illustrate complex metabolic and experimental workflows.

Introduction

This compound, chemically (2-bromo-3-methylbutyryl)urea, has been used for its sedative and hypnotic properties. Its therapeutic action is associated with its effects on the central nervous system, but its metabolic fate is of significant interest due to the generation of inorganic bromide and other metabolites. The primary routes of this compound metabolism are crucial for determining its duration of action, elimination half-life, and safety profile. This guide synthesizes the current understanding of these metabolic processes to support further research and drug development efforts.

Metabolic Pathways

The metabolism of this compound is multifaceted, involving several key pathways that lead to its detoxification and excretion. The principal pathways are:

-

Reductive Debromination: This is a major metabolic route, resulting in the formation of (3-methylbutyryl)urea and a bromide ion. This reaction occurs in both the liver and the blood, mediated by different systems.

-

Glutathione Conjugation: this compound is also metabolized by conjugation with glutathione (GSH), a critical pathway for the detoxification of electrophilic compounds. This leads to the formation of mercapturic acid derivatives that are excreted in the urine.[1]

-

Oxidation: While less detailed in the available literature, oxidation represents another potential metabolic pathway for this compound.[2]

Cytochrome P450-Mediated Reductive Debromination

The liver plays a central role in the debromination of this compound. This process is catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver microsomes.

-

Enzymes Involved: Studies have identified that cytochrome P450 is essential for this reaction.[3] Specifically, reconstituted systems have shown that CYP1A1 and CYP2B1 isoforms are capable of catalyzing the debromination of this compound.[3]

-

Cofactors: The reaction is dependent on the presence of NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the CYP enzyme.[3]

The overall reaction can be summarized as: this compound + NADPH + H⁺ → (3-methylbutyryl)urea + Br⁻ + NADP⁺

The rate of microsomal debromination can be influenced by various inducers and inhibitors of cytochrome P450 enzymes, as summarized in the table below.

| Modulator Type | Compound | Effect on Debromination | Reference |

| Inducers | Phenobarbitone | Enhanced | [3] |

| 3-Methylcholanthrene | Enhanced | [3] | |

| Acetone | Enhanced | [3] | |

| Pregnenolone-16α-carbonitrile | Enhanced | [3] | |

| Inhibitors | Metyrapone | Inhibited | [3] |

| α-Naphthoflavone | Inhibited | [3] | |

| SKF 525-A | Inhibited | [3] | |

| Carbon Monoxide | Inhibited | [3] | |

| Antibody | Anti-NADPH-cytochrome P450 reductase | Inhibited | [3] |

Hemoglobin-Catalyzed Debromination in Erythrocytes

A significant portion of this compound debromination also occurs in the blood, specifically within erythrocytes. This pathway is a non-enzymatic process catalyzed by the haem group of hemoglobin.[4]

-

Mechanism: The reaction proceeds in two steps. First, a flavin (FMN, FAD, or riboflavin) is reduced by NADH or NADPH. Subsequently, the reduced flavin facilitates the reductive debromination of this compound, a reaction catalyzed by the haem group of hemoglobin.[4] This process is sensitive to inhibition by carbon monoxide.[4]

Glutathione Conjugation

Conjugation with glutathione is a key detoxification pathway for this compound. This reaction is stereoselective, with different enantiomers of this compound exhibiting distinct metabolic fates.

Studies using the separate enantiomers of α-bromoisovalerylurea (BIU) have demonstrated the stereoselective nature of glutathione conjugation.

| Enantiomer | Blood Elimination Half-Life (min) | Biliary Excretion of GSH Conjugate (as % of dose) | Urinary Excretion of Mercapturates (as % of dose) | Reference |

| (R)-BIU | 8 | 45-47% | 19-25% | [1] |

| (S)-BIU | 38 | 45-47% | 19-25% | [1] |

These findings suggest that while the overall extent of conjugation and excretion is similar for both enantiomers, the rate of elimination is significantly faster for the (R)-enantiomer.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and debromination of this compound.

In Vitro Microsomal Debromination Assay

This protocol is designed to assess the reductive debromination of this compound by liver microsomes.

Objective: To quantify the formation of (3-methylbutyryl)urea and bromide from this compound in the presence of rat liver microsomes and an NADPH-generating system.

Materials:

-

Rat liver microsomes

-

This compound

-

(3-methylbutyryl)urea standard

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

CYP450 inducers (e.g., phenobarbitone) and inhibitors (e.g., metyrapone)

-

Acetonitrile (for reaction termination)

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Microsome Preparation: Prepare liver microsomes from untreated rats or rats pretreated with CYP450 inducers.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound to the reaction mixture to initiate the reaction. For inhibitor studies, the inhibitor should be added during the pre-incubation step.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence of (3-methylbutyryl)urea using a validated HPLC method. Quantify the metabolite by comparing its peak area to a standard curve of (3-methylbutyryl)urea.

HPLC Method for the Separation and Quantification of this compound and its Metabolites

This protocol outlines a high-pressure liquid chromatography method for the simultaneous determination of this compound and its primary metabolite, (3-methylbutyryl)urea.

Instrumentation:

-

HPLC system equipped with a UV detector and a reversed-phase C18 column.

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient of acetonitrile and water or a phosphate buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by the UV absorbance maxima of the analytes.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound and (3-methylbutyryl)urea of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Sample Analysis: Inject the supernatant from the in vitro metabolism assay or other biological samples into the HPLC system.

-

Quantification: Identify and quantify this compound and (3-methylbutyryl)urea in the samples by comparing their retention times and peak areas to those of the standards and the calibration curve.

Assay for Hemoglobin-Catalyzed Debromination

This protocol is designed to investigate the non-enzymatic debromination of this compound in the presence of hemoglobin.

Objective: To measure the formation of bromide ions from this compound in a reaction mixture containing hemoglobin, a reduced pyridine nucleotide, and a flavin.

Materials:

-

This compound

-

Purified hemoglobin or hemolysate from erythrocytes

-

NADH or NADPH

-

Flavin mononucleotide (FMN), flavin adenine dinucleotide (FAD), or riboflavin

-

Tris-HCl buffer (pH 8.5)

-

Method for bromide ion quantification (e.g., ion-selective electrode, ion chromatography, or a colorimetric assay).

Procedure:

-

Reaction Mixture Preparation: In an anaerobic environment (e.g., by purging with nitrogen), prepare a reaction mixture containing Tris-HCl buffer, hemoglobin, the chosen flavin, and NADH or NADPH.

-

Initiation of Reaction: Add this compound to the reaction mixture to start the reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Sample Collection: At various time points, take aliquots of the reaction mixture.

-

Bromide Analysis: Measure the concentration of bromide ions in the aliquots using a suitable analytical method.

-

Data Analysis: Plot the concentration of bromide ions formed over time to determine the reaction rate.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Biliary and renal excretions of cefpiramide in Eisai hyperbilirubinemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between glutathione content in liver and glutathione conjugation rate in the rat in vivo. Effect of buthionine sulphoximine pretreatment on conjugation of the two 2-bromoisovalerylurea enantiomers during intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Investigating the Potential for Bromisoval-Induced Bromism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, a sedative and hypnotic agent of the bromoureide class, has a history of clinical use and a known potential to induce bromism, a state of bromide intoxication. This technical guide provides an in-depth analysis of the core principles underlying this compound-induced bromism, intended for researchers, scientists, and drug development professionals. The document summarizes the current understanding of this compound's pharmacokinetics and pharmacodynamics, details the mechanisms of bromide ion toxicity, presents quantitative data from toxicological studies, and outlines relevant experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate comprehension. While specific pharmacokinetic data for this compound is limited, this guide synthesizes available information on the drug and the extensive knowledge of bromide ion toxicology to offer a comprehensive resource for investigating and understanding this potential adverse drug reaction.

Introduction

This compound ((2-bromo-3-methylbutyryl)urea) is a non-barbiturate sedative and hypnotic that was introduced in the early 20th century.[1] Like other bromoureides, its therapeutic effects are accompanied by a risk of toxicity upon chronic or excessive use, primarily due to the release of bromide ions into the systemic circulation.[1] This accumulation of bromide can lead to a condition known as bromism, a toxic state characterized by a wide range of neurological, psychiatric, and dermatological symptoms.[2] Understanding the potential for this compound-induced bromism is crucial for toxicological assessment and the development of safer therapeutic alternatives.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics of this compound and Bromide

Detailed pharmacokinetic parameters for this compound are not extensively reported in the literature. However, general information regarding its absorption, metabolism, and excretion is available.

-

Absorption: this compound is administered orally and absorbed from the gastrointestinal tract.[3]

-

Metabolism: It is primarily metabolized in the liver, where it undergoes debromination, releasing bromide ions. The parent compound is also metabolized through conjugation with glutathione, and the resulting conjugates are excreted in the bile and urine as mercapturates.[1][4]

-

Elimination: The metabolites of this compound are excreted renally.[3] The elimination half-life of the bromide ion is notably long, estimated to be around 12 days in humans, which contributes significantly to its accumulation and the development of bromism with chronic use.[5]

Table 1: Pharmacokinetic Parameters of Bromide Ion

| Parameter | Value | Species | Reference |

| Elimination Half-life | ~12 days | Human | [5] |

| ~21 days | Dog | [5] | |

| ~14 days | Cat | [5] | |

| Bioavailability (oral) | ~46% (as bromide salt) | Dog | [6] |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound and its active metabolite, the bromide ion, involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7]

-

GABA-A Receptor Modulation: this compound and bromide ions are positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[7] By binding to a site on the receptor, they enhance the affinity of GABA for its binding site, leading to an increased frequency and duration of chloride channel opening.[7]

-

Neuronal Hyperpolarization: The influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory neurotransmission in the central nervous system (CNS) results in the sedative, hypnotic, and anxiolytic effects of the drug.[7]

-

Competition with Chloride: The bromide ion, being a halide like chloride, can also directly pass through the GABA-A receptor channel. Studies have shown that the permeability of the GABA-A receptor channel to bromide is even greater than that to chloride (PBr/PCl ratio of 1.51).[3] This increased conductance of inhibitory ions further contributes to the CNS depressant effects.

The Pathophysiology of Bromism

Chronic administration of this compound leads to the accumulation of bromide ions, which can disrupt normal physiological processes, particularly in the central nervous system.

Interference with Chloride Homeostasis

The similarity in ionic radius and charge between bromide and chloride ions leads to their competition for transport and physiological functions.

-

Renal Reabsorption: Bromide is preferentially reabsorbed over chloride in the renal tubules, leading to a prolonged elimination half-life and accumulation in the body.[2]

-

Displacement of Chloride: With chronic exposure, bromide can displace chloride from the extracellular and intracellular fluid, affecting cellular functions that rely on chloride gradients.

Neurological and Psychiatric Manifestations

The primary symptoms of bromism are neurological and psychiatric, stemming from the potentiation of GABAergic inhibition and disruption of neuronal function. Symptoms can range from mild to severe and include:

-

Lethargy and drowsiness

-

Confusion and memory impairment

-

Ataxia and tremors

-

Hallucinations and psychosis

-

In severe cases, seizures and coma[8]

Dermatological and Other Effects

Bromism can also manifest with skin lesions, such as acneiform eruptions, and gastrointestinal disturbances.[8]

Quantitative Data on this compound-Induced Bromism

Quantitative data from case reports and clinical studies provide insights into the relationship between this compound dosage, serum bromide concentrations, and the manifestation of toxic effects.

Table 2: Serum Bromide Concentrations and Associated Toxicity

| Serum Bromide Concentration (mg/L) | Serum Bromide Concentration (mmol/L) | Clinical Manifestation | Reference |

| < 10 | < 0.125 | Normal Range | [8] |

| 868.2 | 10.85 | Status Epilepticus, diagnosed with Bromism | [8] |

| 959 | 11.99 | Status Epilepticus, diagnosed with Bromism | [8] |

| 1260 (median) | 15.75 (median) | Therapeutic range in dogs (1-3 mg/mL) | [9] |

Table 3: Dosing Information from Animal Studies

| Animal Model | Dosage | Observation | Reference |

| Dog | Loading dose: 600 mg/kg potassium bromide (oral) | Median serum bromide concentration of 1.26 mg/mL | [9] |

| Maintenance dose: 30 mg/kg/day | [9] | ||

| Rat | 27 mM bromide in drinking water (chronic) | No profound effect on GABAergic inhibitory system | [10] |

| Mouse | ISD50: 0.35 mmol/kg (intraperitoneal) | Depressant activity | [11] |

| LD50: 3.25 mmol/kg (intraperitoneal) | Acute toxicity | [11] |

Experimental Protocols

Investigating the potential for this compound-induced bromism requires a combination of in vivo and in vitro experimental approaches.

In Vivo Animal Models of Bromism

While no standardized model for this compound-induced bromism exists, a protocol can be adapted from general toxicity testing guidelines and studies on bromide toxicosis.

Objective: To evaluate the neurotoxic effects of chronic this compound administration in a rodent model.

Experimental Workflow:

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats are commonly used for neurotoxicity studies.[12]

-

Dose Administration: this compound is administered orally, typically via gavage, for a period of 28 days or longer to simulate chronic exposure.[12] Dose levels should be selected based on available acute toxicity data.

-

Clinical Observations: Animals are observed daily for signs of toxicity, including changes in behavior, motor function, and overall health.

-

Functional Observational Battery (FOB): A series of standardized tests is performed weekly to assess sensory, motor, and autonomic function in detail.

-

Serum Bromide Analysis: Blood samples are collected periodically to determine the concentration of bromide ions using methods like high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS).[13]

-

Neuropathology: At the end of the study, animals are euthanized, and brain tissue is collected for histopathological examination to identify any structural changes or neuronal damage.

In Vitro Assessment of GABA-A Receptor Modulation

Electrophysiological techniques, such as the two-electrode voltage-clamp method using Xenopus oocytes expressing GABA-A receptors, are powerful tools to study the direct effects of bromide on receptor function.

Objective: To quantify the modulatory effect of bromide ions on GABA-A receptor-mediated currents.

Experimental Workflow:

Methodology:

-

Expression of GABA-A Receptors: Xenopus oocytes are injected with cRNA encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2).[14]

-

Two-Electrode Voltage Clamp: After 24-48 hours to allow for receptor expression, the oocyte is voltage-clamped at a holding potential (e.g., -60 mV).[14]

-

GABA Application: GABA is applied to the oocyte to elicit a baseline chloride current.

-

Bromide Application: The oocyte is then perfused with a solution where a portion of the chloride has been replaced with bromide.

-

Co-application: GABA and bromide are co-applied to the oocyte, and the resulting current is measured.

-

Data Analysis: The potentiation of the GABA-evoked current by bromide is calculated to determine its modulatory effect.[1]

Signaling Pathways

GABA-A Receptor Signaling Pathway

The primary mechanism of this compound and bromide's action is through the modulation of the GABA-A receptor signaling pathway.

Competition between Bromide and Chloride at the GABA-A Receptor Channel

The bromide ion not only enhances GABA's effect but also directly contributes to the inhibitory current by passing through the chloride channel.

References

- 1. Bromide, in the therapeutic concentration, enhances GABA-activated currents in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromism in the Modern Day: Case Report and Canadian Review of Bromide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Dosing & Uses | medtigo [medtigo.com]

- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. Bromide [w3.vetmed.auburn.edu]

- 6. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface active benzodiazepine-bromo-alkyl conjugate for potential GABAA-receptor purification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound-induced bromism with status epilepticus mimicking Wernicke’s encephalopathy: report of two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serum bromide concentrations following loading dose in epileptic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemistry of GABAergic system in cerebral cortex chronically exposed to bromide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Determination of monoureides in biological fluids by high-pressure-liquid-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical signs, risk factors, and outcomes associated with bromide toxicosis (bromism) in dogs with idiopathic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Bromisoval: A Technical Guide to Their Potential Differential Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, a sedative and hypnotic agent, possesses a single chiral center, giving rise to two enantiomers: (R)-bromisoval and (S)-bromisoval. While traditionally used as a racemic mixture, emerging evidence suggests that these stereoisomers exhibit differential pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their potential differential effects. It summarizes the current, albeit limited, state of knowledge regarding their pharmacokinetics and discusses the theoretical basis for potential differences in their pharmacodynamic and toxicological properties. Detailed experimental protocols for the chiral separation of this compound enantiomers are provided to facilitate further research in this area. This document aims to serve as a foundational resource for researchers investigating the stereospecific actions of this compound, with the goal of encouraging further studies to elucidate the distinct therapeutic and adverse effects of each enantiomer.

Introduction

This compound, chemically (RS)-2-bromo-N-carbamoyl-3-methylbutanamide, has been utilized for its sedative-hypnotic properties.[1] As a chiral compound, it exists as a pair of enantiomers, (R)- and (S)-bromisoval.[1] It is widely recognized that stereoisomers of a drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles due to their distinct three-dimensional arrangements, which influence their interactions with chiral biological macromolecules such as receptors and enzymes.[2][3] Although this compound has historically been administered as a racemic mixture, understanding the specific contributions of each enantiomer to the overall therapeutic and adverse effects is crucial for optimizing its clinical use and for the development of potentially safer and more effective single-enantiomer drugs.

This guide synthesizes the available scientific literature on the stereoisomers of this compound, with a particular focus on evidence for their differential effects.

Stereochemistry of this compound

This compound possesses one chiral center at the carbon atom bearing the bromine atom. This results in the existence of two enantiomers, designated as (R)-bromisoval and (S)-bromisoval.

-

(R)-bromisoval: One of the two enantiomers of this compound.

-

(S)-bromisoval: The other enantiomer of this compound.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and their interactions with other chiral molecules.

Differential Pharmacokinetics

The most significant evidence for the differential effects of this compound stereoisomers lies in their pharmacokinetics. Studies have demonstrated stereoselectivity in the elimination of this compound enantiomers.

A key study involving the administration of racemic this compound to human subjects revealed that the drug is absorbed non-stereoselectively from the gastrointestinal tract.[4][5] However, the elimination from the blood was found to be stereoselective, with the (+)-enantiomer being eliminated more rapidly than the (-)-enantiomer in the majority of individuals.[4][5]

Further investigation into the pharmacokinetics of this compound enantiomers in healthy male volunteers provided more specific quantitative data. After oral administration of 600 mg of racemic this compound, a pronounced stereoselectivity was observed. The plasma clearance of R-bromisoval was found to be approximately 12 times higher than that of S-bromisoval.[4] This difference in clearance is a clear indication of stereoselective metabolism.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for the stereoisomers of this compound based on available literature.

| Parameter | (R)-Bromisoval | (S)-Bromisoval | Reference(s) |

| Plasma Clearance | Higher | Lower | [4] |

| Elimination Rate | Faster | Slower | [4][5] |

| Gastrointestinal Absorption | Non-stereoselective | Non-stereoselective | [4][5][6] |

Potential Differential Pharmacodynamics

While direct comparative studies on the pharmacodynamics of (R)- and (S)-bromisoval are lacking, the established differences in their pharmacokinetics strongly suggest that they may also exhibit differential pharmacological effects.

GABA-A Receptor Modulation

The primary mechanism of action of this compound as a sedative-hypnotic is through the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA.[7][8][9] It is plausible that the two enantiomers of this compound have different binding affinities for the GABA-A receptor. One enantiomer may be the eutomer, primarily responsible for the therapeutic sedative effect, while the other, the distomer, may be less active or contribute more to adverse effects.

Hypothetical Signaling Pathway of this compound at the GABA-A Receptor

Caption: GABA-A receptor signaling pathway modulated by this compound.

NRF2 Pathway Activation

Recent studies have indicated that this compound possesses anti-inflammatory and anti-oxidative properties, which are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[10] this compound is thought to act as an electrophile that inhibits KEAP1, a negative regulator of NRF2, leading to NRF2 stabilization and the subsequent transcription of antioxidant and cytoprotective genes.[10] It is currently unknown whether this activation of the NRF2 pathway is stereospecific. One enantiomer may be a more potent activator than the other, which would have significant implications for its potential therapeutic applications beyond sedation.

NRF2 Activation Pathway by this compound

Caption: Proposed mechanism of NRF2 activation by this compound.

Potential Differential Toxicology

The stereoselective metabolism of this compound could lead to differential toxicity between the enantiomers. The formation of toxic metabolites may be favored for one enantiomer over the other. Chronic use of this compound has been associated with "bromism," a condition resulting from the accumulation of bromide ions.[11] The rate of debromination could potentially differ between the (R) and (S) forms, leading to a different risk profile for this adverse effect. Further toxicological studies on the individual enantiomers are warranted to assess any potential differences in their safety profiles.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol is based on methodologies described in the literature for the successful separation of this compound enantiomers.[4][5]

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound from a racemic mixture or a biological matrix.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., vancomycin-bonded, β-cyclodextrin derivative-bonded, or urea derivative-bonded phase).[5]

-

Racemic this compound standard.

-

HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol).

-

Sample preparation reagents (e.g., liquid-liquid extraction solvents, solid-phase extraction cartridges).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase according to the specific requirements of the chosen chiral column. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like 2-propanol or ethanol. The exact ratio should be optimized to achieve the best separation.

-

Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation (for biological matrices):

-

Liquid-Liquid Extraction: Extract the this compound from the biological sample (e.g., serum, plasma) using an appropriate organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to isolate and concentrate this compound from the biological matrix. Elute the analyte and prepare it for injection.

-

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: Optimized mixture of n-hexane and alcohol.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., ~220 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system. The two enantiomers should elute as separate peaks. Identify the peaks based on the retention times of the individual enantiomers if available, or by consistent elution order.

-